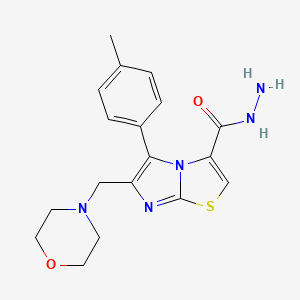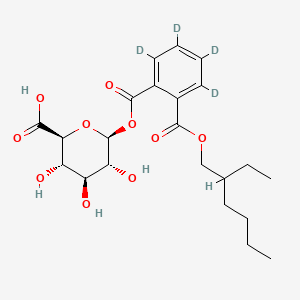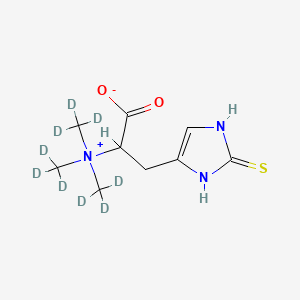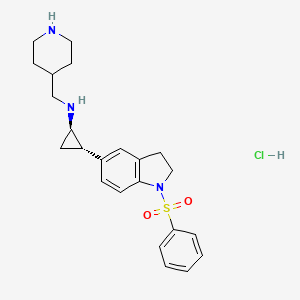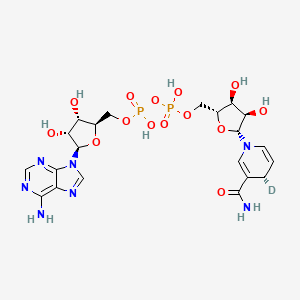
(S)-NADH-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-NADH-d1, also known as (S)-Nicotinamide Adenine Dinucleotide (reduced form), is a coenzyme found in all living cells. It plays a crucial role in the biochemical processes of energy production and cellular respiration. This compound is the stereoisomer of NADH, which is involved in redox reactions, transferring electrons from one molecule to another.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-NADH-d1 typically involves the reduction of NAD+ (Nicotinamide Adenine Dinucleotide) using a suitable reducing agent. One common method is the enzymatic reduction using alcohol dehydrogenase in the presence of ethanol. The reaction conditions include maintaining a pH of around 7.5 and a temperature of 25°C to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzyme responsible for the reduction of NAD+ to this compound. The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-NADH-d1 primarily undergoes redox reactions, where it acts as an electron donor. It can be oxidized back to NAD+ in the presence of an oxidizing agent. Additionally, it can participate in substitution reactions where the nicotinamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the oxidation of this compound include molecular oxygen, hydrogen peroxide, and various metal catalysts. The reactions are typically carried out under mild conditions, with a pH range of 6-8 and temperatures between 20-30°C.
Major Products
The major product formed from the oxidation of this compound is NAD+, which is essential for various metabolic pathways. In substitution reactions, the products depend on the specific reagents used and the functional groups introduced.
Aplicaciones Científicas De Investigación
(S)-NADH-d1 has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions.
Biology: It plays a critical role in cellular respiration and energy production, making it a key molecule in studies related to metabolism and bioenergetics.
Medicine: this compound is investigated for its potential therapeutic effects in neurodegenerative diseases, chronic fatigue syndrome, and cardiovascular conditions.
Industry: It is used in the production of biofuels and in biotechnological processes for the synthesis of value-added chemicals.
Mecanismo De Acción
(S)-NADH-d1 exerts its effects by acting as an electron donor in redox reactions. It transfers electrons to various acceptor molecules, facilitating the conversion of substrates into products. The molecular targets include enzymes involved in the electron transport chain, such as complex I (NADH:ubiquinone oxidoreductase) in mitochondria. This transfer of electrons is crucial for the production of ATP, the primary energy currency of the cell.
Comparación Con Compuestos Similares
Similar Compounds
NADH: The non-stereoisomeric form of (S)-NADH-d1, involved in similar biochemical processes.
NADPH: Nicotinamide Adenine Dinucleotide Phosphate (reduced form), which is primarily involved in anabolic reactions and acts as a reducing agent in biosynthetic pathways.
FADH2: Flavin Adenine Dinucleotide (reduced form), another coenzyme involved in redox reactions within the electron transport chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its interaction with enzymes and other molecules. This stereoisomeric form may exhibit different kinetic properties and binding affinities compared to its non-stereoisomeric counterpart, NADH.
Propiedades
Fórmula molecular |
C21H29N7O14P2 |
|---|---|
Peso molecular |
666.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10+,11+,13+,14+,15+,16+,20+,21+/m0 |
Clave InChI |
BOPGDPNILDQYTO-SXZUMVRDSA-N |
SMILES isomérico |
[H][C@@]1(C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H] |
SMILES canónico |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
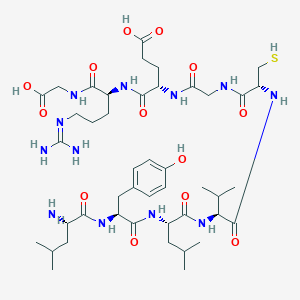
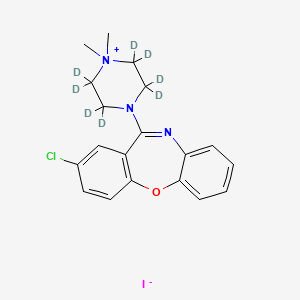
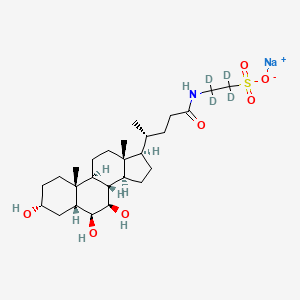
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
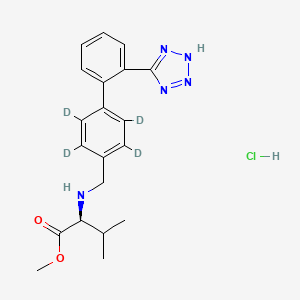
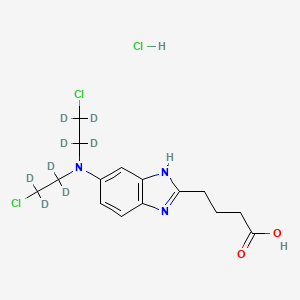
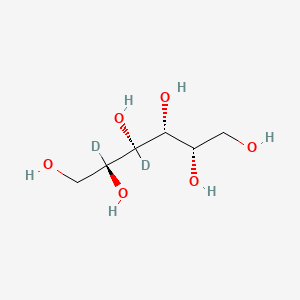
octadec-9-enamide](/img/structure/B12412110.png)
